GANT61

Content Navigation

CAS Number

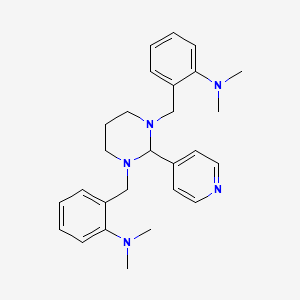

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Classification and Availability

Potential Uses in Biological Research

The structure of GANT 61 suggests potential for interacting with biological systems. The presence of amine groups and aromatic rings are common features in many bioactive molecules. However, there is no published research currently available on the specific biological activity or target of GANT 61 [, ].

Further Research Needs

More research is necessary to determine the potential biological effects and applications of GANT 61. Studies could investigate its interaction with specific enzymes, receptors, or cellular processes.

GANT61 is a synthetic small molecule specifically designed as an inhibitor of the Hedgehog signaling pathway, targeting the GLI transcription factors, particularly GLI1 and GLI2. It is derived from hexahydropyrimidine and operates by binding to the GLI proteins in a manner that prevents their interaction with DNA, thereby inhibiting downstream gene expression associated with tumor growth and proliferation. GANT61 has shown potential in various cancer models, especially those where the Hedgehog pathway is aberrantly activated, such as in certain types of gliomas and squamous cell carcinomas .

GANT61 primarily functions through its interaction with GLI transcription factors. Upon binding, it inhibits the transcriptional activity of these factors, leading to decreased expression of target genes involved in cell proliferation and survival. The compound is known to hydrolyze rapidly under physiological conditions into an aldehyde derivative (GANT61-A), which lacks biological activity. This instability necessitates careful handling and formulation for effective use in research settings .

GANT61 exhibits significant biological activity by inducing apoptosis in cancer cells. In studies involving metastatic oral squamous cell carcinoma cells, GANT61 treatment resulted in reduced cell viability and increased nuclear fragmentation, indicative of apoptotic processes. The compound was shown to decrease the expression levels of GLI1 and other components of the Hedgehog signaling pathway, leading to cell cycle arrest and enhanced apoptosis . Additionally, GANT61 has demonstrated effectiveness in combination with chemotherapeutic agents like doxorubicin, enhancing anti-tumor effects through synergistic mechanisms .

- Formation of Hexahydropyrimidine Core: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Functionalization: Subsequent modifications introduce specific functional groups necessary for binding to GLI proteins.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological assays.

The exact synthetic route may vary depending on the specific laboratory protocols employed but generally follows established organic synthesis methodologies .

GANT61 has several applications in cancer research:

- Hedgehog Pathway Inhibition: It is primarily used to study the role of the Hedgehog signaling pathway in various cancers.

- Combination Therapy: GANT61 is being explored in combination therapies with other chemotherapeutic agents to enhance efficacy against resistant cancer types.

- Research Tool: As a research reagent, it aids in understanding the molecular mechanisms underlying tumorigenesis and therapeutic resistance related to Hedgehog signaling .

Studies have shown that GANT61 interacts specifically with GLI transcription factors, blocking their ability to activate target genes involved in cell proliferation and survival. Interaction studies using techniques like co-immunoprecipitation and luciferase reporter assays have confirmed that GANT61 effectively disrupts the GLI-DNA complex formation. This interference leads to downstream effects on various signaling pathways, including those involved in apoptosis and cell cycle regulation .

Several compounds exhibit similar mechanisms of action or structural characteristics to GANT61. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sonidegib | Smoothened inhibitor | Directly inhibits Smoothened protein |

| Vismodegib | Smoothened inhibitor | Approved for clinical use in basal cell carcinoma |

| IPI-926 | Smoothened inhibitor | Also targets tumor microenvironment |

| CUR-214 | Hedgehog pathway inhibitor | Derived from natural products |

| GANT61-D | Active metabolite of GANT61 | Retains some biological activity unlike parent compound |

GANT61 stands out due to its selective inhibition of GLI transcription factors rather than directly targeting the Smoothened protein, making it a valuable tool for dissecting the complexities of Hedgehog signaling in cancer biology .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Matsumoto T, Tabata K, Suzuki T. The GANT61, a GLI inhibitor, induces caspase-independent apoptosis of SK-N-LO cells. Biol Pharm Bull. 2014;37(4):633-41. PubMed PMID: 24694609.

3: Pan D, Li Y, Li Z, Wang Y, Wang P, Liang Y. Gli inhibitor GANT61 causes apoptosis in myeloid leukemia cells and acts in synergy with rapamycin. Leuk Res. 2012 Jun;36(6):742-8. doi: 10.1016/j.leukres.2012.02.012. Epub 2012 Mar 6. PubMed PMID: 22398221.